Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate
Description
Methyl 2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylbutanoate is a synthetic organic compound featuring a butanoate ester backbone with an amino group, a methyl substituent at position 2, and a 4,5-dimethylimidazole ring at position 3. Its molecular formula is C12H20N3O2, and its molar mass is 238.31 g/mol.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8-9(2)14(7-13-8)6-5-11(3,12)10(15)16-4/h7H,5-6,12H2,1-4H3 |
InChI Key |
MGCUNEQLPWNTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CCC(C)(C(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate typically involves multi-step organic reactions. One common route includes the alkylation of 4,5-dimethyl-1H-imidazole with a suitable alkyl halide, followed by the introduction of the amino and ester functional groups through subsequent reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The compound may also influence cellular pathways by altering the function of key proteins or signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide
- Molecular Formula : C9H16N4O
- Molar Mass : 196.25 g/mol
- Key Differences : Replaces the methyl ester with an amide group, reducing oxygen content and altering reactivity. Amides are generally more stable but less reactive toward nucleophilic agents compared to esters. This compound’s physicochemical properties (e.g., solubility, hydrogen-bonding capacity) likely differ significantly from the target ester .
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Molecular Formula : C24H30N4O3
- Molar Mass : 422.53 g/mol
- Key Differences : Features a benzimidazole core (vs. imidazole in the target compound) and additional benzyl/hydroxyethyl substituents. Benzimidazole derivatives are often explored for antimicrobial or anticancer activity, but the bulky substituents may hinder bioavailability compared to the dimethylimidazole group in the target compound .
Methyl 2-Methylbutanoate
- Molecular Formula : C6H12O2
- Molar Mass : 116.16 g/mol
- Key Differences: A simple ester lacking heterocyclic or amino groups. Widely used in flavoring agents (e.g., apple aroma) due to its volatility and fruity odor. The target compound’s complexity suggests divergent applications, such as non-volatile pharmaceutical intermediates .
Comparative Data Table
Stability and Bioactivity
- Ester vs. Amide Stability : The target ester may exhibit higher hydrolytic lability under acidic/basic conditions compared to the amide analogue, impacting shelf life and bioavailability.
- Imidazole vs. Benzimidazole : The smaller imidazole ring in the target compound may enhance metabolic stability compared to benzimidazole derivatives, which are susceptible to oxidative degradation.
Research Implications and Gaps
- Comparative studies with simpler esters (e.g., methyl 2-methylbutanoate) highlight the trade-off between structural complexity and functional versatility.
- Further research could explore hybridizing the target’s imidazole motif with bioactive scaffolds from benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
